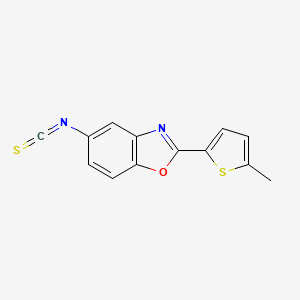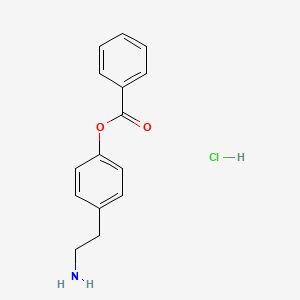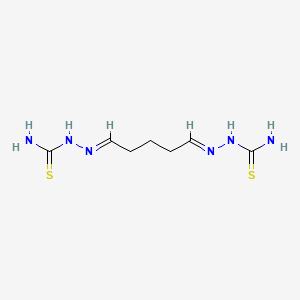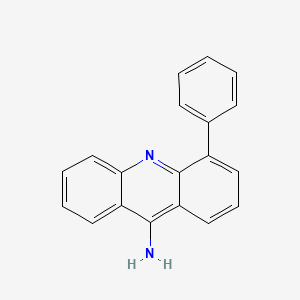
Acridine, 9-amino-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine, 9-amino-4-phenyl-: is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties and have been extensively studied for their biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acridine derivatives, including 9-amino-4-phenylacridine, typically involves multi-step reactions. One common method involves the condensation of anthranilic acid derivatives with aromatic aldehydes, followed by cyclization and subsequent functional group modifications . For example, the reaction of N-phenylanthranilic acid with aromatic aldehydes in the presence of a catalyst can yield acridine derivatives .
Industrial Production Methods: Industrial production of acridine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product. Catalysts such as sulfuric acid or polyphosphoric acid are commonly used in these processes .
化学反応の分析
Types of Reactions: Acridine, 9-amino-4-phenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert acridine derivatives to dihydroacridines.
Substitution: N-alkylation and N-acylation reactions are common, where the amino group can be substituted with alkyl or acyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Dihydroacridines.
Substitution: N-alkyl or N-acyl acridines.
科学的研究の応用
Chemistry: Acridine derivatives are used as intermediates in organic synthesis and as ligands in coordination chemistry .
Biology: In biological research, acridine derivatives are employed as fluorescent probes for DNA and RNA visualization due to their ability to intercalate into nucleic acids .
Medicine: Acridine, 9-amino-4-phenyl-, has shown potential as an anticancer agent. It acts as a DNA intercalator, inhibiting topoisomerase enzymes and inducing apoptosis in cancer cells .
Industry: Acridine derivatives are used in the production of dyes, pigments, and fluorescent materials for various industrial applications .
作用機序
The primary mechanism of action of acridine, 9-amino-4-phenyl-, involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This leads to the inhibition of DNA replication and transcription, ultimately inducing cell death in rapidly dividing cells .
類似化合物との比較
- Acriflavine
- Proflavine
- Amsacrine
- Triazoloacridone
Comparison: While all these compounds share the acridine core structure, 9-amino-4-phenylacridine is unique due to its specific substitution pattern, which enhances its DNA intercalation ability and anticancer activity . For instance, amsacrine and triazoloacridone are also known for their anticancer properties, but their substitution patterns and resulting biological activities differ .
特性
CAS番号 |
40505-06-4 |
|---|---|
分子式 |
C19H14N2 |
分子量 |
270.3 g/mol |
IUPAC名 |
4-phenylacridin-9-amine |
InChI |
InChI=1S/C19H14N2/c20-18-15-9-4-5-12-17(15)21-19-14(10-6-11-16(18)19)13-7-2-1-3-8-13/h1-12H,(H2,20,21) |
InChIキー |
YWWZVTFZBXVKRM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C(C4=CC=CC=C4N=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


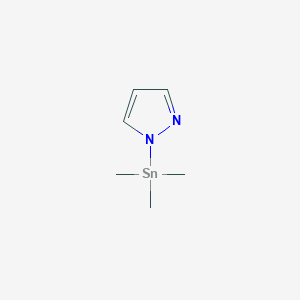
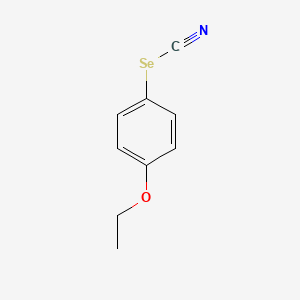
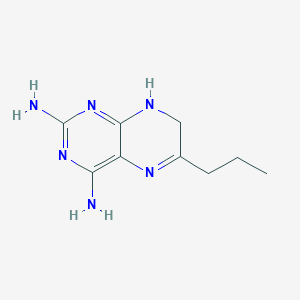
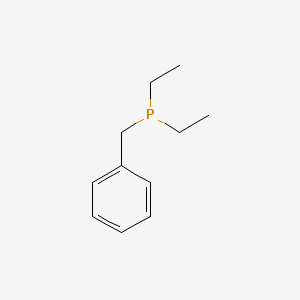
![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)
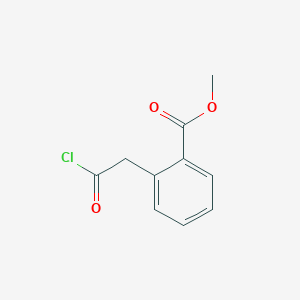
![2-[(Prop-2-en-1-yl)sulfanyl]ethane-1-sulfonic acid](/img/structure/B14663029.png)

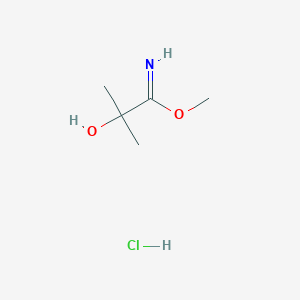
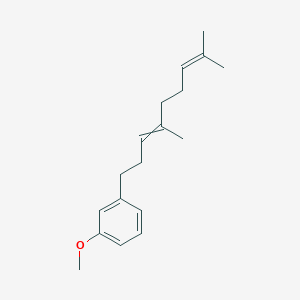
![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)
